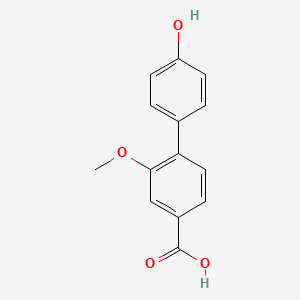

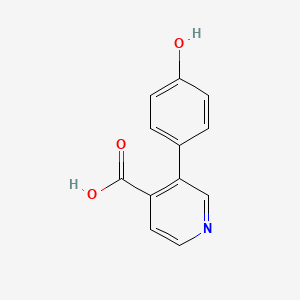

4-(4-羟基苯基)-3-甲氧基苯甲酸

描述

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is an intermediate used in the synthesis of various compounds .

Synthesis Analysis

4-Hydroxyphenylacetic acid can be obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, it is used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 . It is an aromatic compound containing an OH (hydroxyl) functional group .Chemical Reactions Analysis

Phenolic acids typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfation of phenolic acids can be synthesized by two approaches: chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .Physical And Chemical Properties Analysis

4-Hydroxyphenylacetic acid is a beige powder with a melting point of 150 °C (302 °F; 423 K) . It is slightly soluble in water .科学研究应用

抗氧化活性与分析方法

4-(4-羟基苯基)-3-甲氧基苯甲酸因其结构特征,已在关注抗氧化特性和用于确定此类活性的分析方法的研究中受到牵连。Munteanu 和 Apetrei (2021) 的一项全面审查重点介绍了用于确定抗氧化活性的各种检测,包括 ORAC、HORAC、TRAP、TOSC、CUPRAC、FRAP 和福林-西奥卡尔托测试。这些基于化学反应和分光光度法的方法评估了抗氧化剂参与氢原子转移或电子转移反应的能力,这对于了解包括 4-(4-羟基苯基)-3-甲氧基苯甲酸在内的化合物的抗氧化潜力至关重要。该化合物凭借其结构成分,可能参与这些检测,从而有助于将其评估为各种基质中的有效抗氧化剂 (Munteanu & Apetrei, 2021)。

药理活性

与 4-(4-羟基苯基)-3-甲氧基苯甲酸在结构上相关的没食子酸 (3,4,5-三羟基苯甲酸) 已被广泛研究其抗炎特性。研究表明,没食子酸通过调节 MAPK 和 NF-κB 信号通路发挥其作用,突出了 4-(4-羟基苯基)-3-甲氧基苯甲酸也可能发挥类似药理活性的潜在途径。这些包括减少炎性细胞因子、趋化因子、粘附分子和细胞浸润,为治疗炎症相关疾病提供了有希望的候选者 (Bai et al., 2020)。

工业应用

香草酸是 4-(4-羟基苯基)-3-甲氧基苯甲酸的衍生物,因其抗氧化、抗炎和神经保护特性而备受关注,在化妆品、水果、香料、香烟、酒精、饮料和聚合物中具有广泛的应用。香草酸的合成和药理作用已得到广泛综述,表明其在各个行业的潜在用途,并突出了与 4-(4-羟基苯基)-3-甲氧基苯甲酸在结构上相关的化合物的更广泛适用性 (Ingole et al., 2021)。

作用机制

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, through a series of complex biochemical reactionsResearch suggests that π–π* stacking interactions may be important .

Biochemical Pathways

The compound is likely involved in the shikimate and phenylpropanoid pathways , which are crucial for understanding the biosynthesis of individual phenolic compounds . The conversion from tyrosine to 4-HPPA is catalyzed by tyrosine aminotransferase . Furthermore, the compound might be involved in the antioxidative action, possibly inducing the expression of Nrf2 .

Pharmacokinetics

Related compounds like 4-hydroxyphenylacetic acid are known to be involved in various metabolic processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

It’s known that the inhibition of hppd has very different effects on plants and animals . In the context of plants, it might affect the process of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

安全和危害

未来方向

The state of the art related to the production of Diphenolic Acid (DPA) from Levulinic Acid (LA) is critically discussed in a review, focusing on the development of new acid catalysts . The heterogeneous systems are considered with particular attention, considering the homogeneous ones as the benchmark .

属性

IUPAC Name |

4-(4-hydroxyphenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIGKDXUOPLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688724 | |

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid | |

CAS RN |

1261901-65-8 | |

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

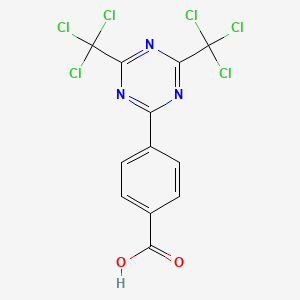

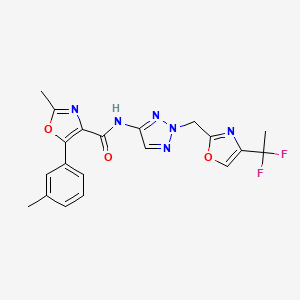

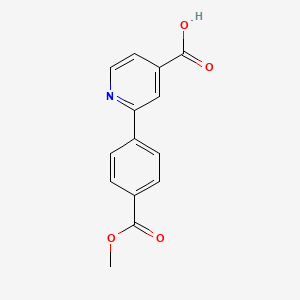

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

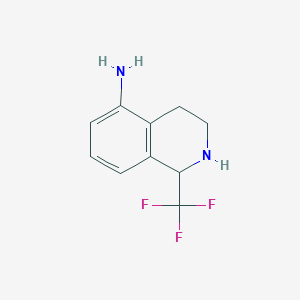

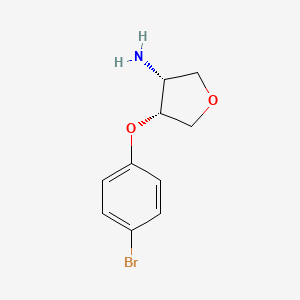

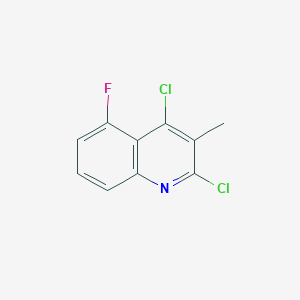

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)